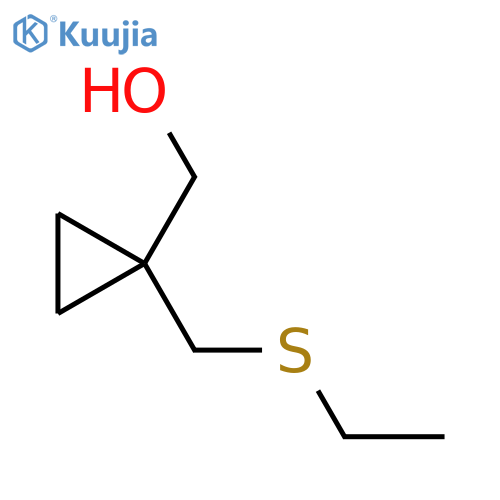Cas no 2228176-26-7 ({1-(ethylsulfanyl)methylcyclopropyl}methanol)

2228176-26-7 structure
商品名:{1-(ethylsulfanyl)methylcyclopropyl}methanol
{1-(ethylsulfanyl)methylcyclopropyl}methanol 化学的及び物理的性質
名前と識別子
-
- {1-(ethylsulfanyl)methylcyclopropyl}methanol
- {1-[(ethylsulfanyl)methyl]cyclopropyl}methanol
- 2228176-26-7
- SCHEMBL8790489
- EN300-1786093
-
- インチ: 1S/C7H14OS/c1-2-9-6-7(5-8)3-4-7/h8H,2-6H2,1H3
- InChIKey: NIBVTTAHJOEDSF-UHFFFAOYSA-N
- ほほえんだ: S(CC)CC1(CO)CC1
計算された属性
- せいみつぶんしりょう: 146.07653624g/mol
- どういたいしつりょう: 146.07653624g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 4
- 複雑さ: 88.9
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 45.5Ų
{1-(ethylsulfanyl)methylcyclopropyl}methanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1786093-10.0g |
{1-[(ethylsulfanyl)methyl]cyclopropyl}methanol |
2228176-26-7 | 10g |
$5590.0 | 2023-06-02 | ||
| Enamine | EN300-1786093-5.0g |
{1-[(ethylsulfanyl)methyl]cyclopropyl}methanol |
2228176-26-7 | 5g |
$3770.0 | 2023-06-02 | ||
| Enamine | EN300-1786093-0.25g |
{1-[(ethylsulfanyl)methyl]cyclopropyl}methanol |
2228176-26-7 | 0.25g |
$1196.0 | 2023-09-19 | ||
| Enamine | EN300-1786093-10g |
{1-[(ethylsulfanyl)methyl]cyclopropyl}methanol |
2228176-26-7 | 10g |
$5590.0 | 2023-09-19 | ||
| Enamine | EN300-1786093-0.5g |
{1-[(ethylsulfanyl)methyl]cyclopropyl}methanol |
2228176-26-7 | 0.5g |
$1247.0 | 2023-09-19 | ||
| Enamine | EN300-1786093-1.0g |
{1-[(ethylsulfanyl)methyl]cyclopropyl}methanol |
2228176-26-7 | 1g |
$1299.0 | 2023-06-02 | ||
| Enamine | EN300-1786093-2.5g |
{1-[(ethylsulfanyl)methyl]cyclopropyl}methanol |
2228176-26-7 | 2.5g |
$2548.0 | 2023-09-19 | ||
| Enamine | EN300-1786093-1g |
{1-[(ethylsulfanyl)methyl]cyclopropyl}methanol |
2228176-26-7 | 1g |
$1299.0 | 2023-09-19 | ||
| Enamine | EN300-1786093-5g |
{1-[(ethylsulfanyl)methyl]cyclopropyl}methanol |
2228176-26-7 | 5g |
$3770.0 | 2023-09-19 | ||
| Enamine | EN300-1786093-0.1g |
{1-[(ethylsulfanyl)methyl]cyclopropyl}methanol |
2228176-26-7 | 0.1g |
$1144.0 | 2023-09-19 |
{1-(ethylsulfanyl)methylcyclopropyl}methanol 関連文献
-
Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727
-
O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
-
Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997
-
Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606
-
5. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660
2228176-26-7 ({1-(ethylsulfanyl)methylcyclopropyl}methanol) 関連製品
- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)
- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)
- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)
- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)
- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)
- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)
- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)
- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)
- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)
- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
